molecular formula C10H16N4O2S B2954222 2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine CAS No. 1155081-56-3

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B2954222
CAS No.: 1155081-56-3
M. Wt: 256.32
InChI Key: BBWVRPRRJVMAON-UHFFFAOYSA-N
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Description

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine ( 1155081-56-3) is a chemical compound with the molecular formula C10H16N4O2S and a molecular weight of 256.33 g/mol . This reagent features a unique structure combining a hydrazinyl-substituted pyridine ring with a piperidine sulfonyl group, making it a valuable building block in medicinal chemistry and drug discovery research. Compounds containing both hydrazine and sulfonamide functional groups, similar to this product, are of significant interest in the development of new chemotherapeutic agents . Research on analogous molecular scaffolds has demonstrated potential for antimicrobial activity . Specifically, quinoxaline-based derivatives bearing hydrazine and sulfonamide moieties have shown promising results against a range of bacterial and fungal strains, including multi-drug resistant bacteria (MDRB), by acting as DNA gyrase inhibitors . Furthermore, the structural features of this compound align with research into antimalarial agents . Sulfonamide groups are a recognized pharmacophore in antimalarial drug discovery . Molecular frameworks incorporating triazolopyridine sulfonamides have been designed and evaluated through virtual screening and molecular docking against key enzyme targets in Plasmodium falciparum , such as falcipain-2 (FP-2), demonstrating good in vitro antimalarial activity . The inhibition of such targets disrupts the parasite's ability to hydrolyze hemoglobin, hindering its growth and survival . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct comprehensive safety assessments before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-piperidin-1-ylsulfonylpyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c11-13-10-9(5-4-6-12-10)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWVRPRRJVMAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. This reaction is often carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C . The choice of solvent and temperature depends on the specific halogen-substituted pyridine used as the starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve hydrazine hydrate as the nucleophile.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine involves its interaction with various molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-hydrazino-3-(piperidin-1-ylsulfonyl)pyridine can be compared to related sulfonamide-containing hydrazinylpyridines and other sulfonamide derivatives. Key differences lie in the position of substitution on the pyridine ring, the nature of the sulfonamide group, and biological activity profiles. Below is a detailed analysis:

Structural Analogues in the Hydrazinylpyridine Sulfonamide Series

The following table compares this compound with its closest structural analogs synthesized in the same study :

Compound Name Substituent Position Sulfonamide Group Melting Point (°C) Key Properties
This compound 3 Piperidin-1-yl Not reported Potential antimalarial agent
2-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine (11f) 3 Pyrrolidin-1-yl 142–169 Higher steric bulk due to 5-membered ring
2-Hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine (11c) 5 Piperidin-1-yl 142–169 Altered electronic effects at 5-position
4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine (11e) 3 (on pyridine) Thiomorpholine 142–169 Sulfur-containing group enhances polarity

Key Observations:

  • Sulfonamide Group Variations: Replacing piperidin (6-membered ring) with pyrrolidin (5-membered ring) introduces steric and conformational differences, which may influence solubility and target engagement.

Comparison with Non-Hydrazinyl Sulfonamide Derivatives

Sulfonamide groups are common in bioactive molecules. For instance, isatin sulfonamides with piperidin-1-ylsulfonyl groups (e.g., compound 3a) demonstrated anticancer activity against hepatocellular carcinoma (IC$_{50}$ = 16.8 µM) via EGFR inhibition . Although structurally distinct from hydrazinylpyridines, these compounds highlight the role of the piperidin-1-ylsulfonyl moiety in enhancing binding affinity, as evidenced by molecular docking studies (binding energy: −19.21 to −21.74 kcal/mol) .

Research Implications and Gaps

  • Synthetic Flexibility : The piperidin-1-ylsulfonyl group offers a balance between steric bulk and solubility, making it a favorable substituent for further optimization .
  • Biological Data Needed: Specific antimalarial or cytotoxic assays for this compound are lacking in the provided evidence, highlighting a critical research gap.
  • Safety Profiles : Handling guidelines for related compounds like 2-(1-piperazinyl)pyridine emphasize the need for rigorous safety assessments of sulfonamide derivatives .

Biological Activity

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine, a compound featuring a unique structural arrangement of a hydrazine functional group, a piperidine sulfonamide moiety, and a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H16N4O2SC_{10}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 256.33 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to be effective against various pathogens, including Pseudomonas aeruginosa , by inhibiting virulence factor production without directly killing the bacteria. This mechanism suggests that the compound may disrupt pathogenicity rather than exerting lethal effects on bacterial cells.

The compound's mechanism involves modulation of gene expression related to iron metabolism and virulence factors in bacteria. Specifically, it upregulates genes involved in iron acquisition while downregulating those responsible for toxin production. This dual action may enhance its efficacy against resistant bacterial strains.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the versatility and potential applications of pyridine-based structures in medicinal chemistry:

Compound Name Key Features Biological Activity
2-Hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamideContains a methoxy group; similar hydrazine structureAntimicrobial properties against various pathogens
Pyridine-3-N-sulfonylpiperidineLacks the hydrazine group; focuses on sulfonamideExhibits protective effects against bacterial infections
N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamideIncorporates dimethyl substitution; enhances solubilityDemonstrated anti-tubercular activity

This table highlights the potential therapeutic applications of pyridine derivatives, emphasizing their importance in drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. In one notable study, the compound was synthesized through a multi-step process involving hydrazine derivatives and sulfonamides, yielding an overall efficiency of 70%-90% depending on reaction conditions .

Furthermore, another research effort explored its efficacy as an antimicrobial agent in vivo, demonstrating significant reductions in bacterial load in treated subjects compared to controls. The findings suggest that this compound could serve as a lead candidate for further development against resistant bacterial strains .

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